N-(3-cyanophenyl)prop-2-enamide
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Overview
Description
“N-(3-cyanophenyl)prop-2-enamide” is a chemical compound with the CAS number 134046-76-7 . It has a molecular weight of 172.19 .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H8N2O . The InChI code is 1S/C10H8N2O/c1-2-10(13)12-9-5-3-4-8(6-9)7-11/h2-6H,1H2,(H,12,13) .Physical and Chemical Properties Analysis
“this compound” is a powder with a melting point of 125-126°C .Scientific Research Applications
1. Molecular Structure and Crystal Packing
N-(3-cyanophenyl)prop-2-enamide analogs, such as 2-cyano-3-hydroxy-N-(4-bromo-phenyl)but-2-enamide, display similar molecular structures and crystal packing. These compounds are approximately planar and exhibit intramolecular hydrogen bonds contributing to their planar conformation. This structural feature is favorable for binding the ATP-binding pocket of EGFR, which is crucial in their function as an immunosuppressive drug (Ghosh, Zheng, & Uckun, 1999).
2. Mass Spectrometry Analysis
The fragmentation pattern of derivatives like N-(4-aminobutyl)-3-(4-hydroxyphenyl)prop-2-enamide is characterized by ions formed by neighboring group participation. This indicates significant molecular interactions, useful in understanding the compound's behavior in various applications (Bigler & Hesse, 1995).
3. Ultrasonic Studies in Solution
Ultrasonic studies of this compound solutions in ethanol reveal insights into molecular interactions, such as solute-solvent and solvent-solvent interactions. Parameters like adiabatic compressibility and internal pressure provide information on the nature of solute and its impact on solvent structure (Tekade, Lohakare, Bajaj, & Naik, 2015).
4. Reaction Studies
Studies on the reaction of 2-cyano-3-(x-nitrophenyl)prop-2-enamides with methyl 3-oxobutanoate lead to various nitrile and non-nitrile pyridine products, expanding the potential applications of these compounds in chemical syntheses (O'callaghan, Mcmurry, Draper, & Champeil, 1999).
5. Corrosion Inhibition Research
Acrylamide derivatives of this compound show potential as corrosion inhibitors. Research in this area focuses on their effectiveness in preventing copper corrosion in acidic solutions, indicating their utility in materials science and engineering (Abu-Rayyan et al., 2022).
6. Catalytic Cyclization Applications
Certain derivatives are used in Bu3SnH-mediated radical cyclizations, leading to the construction of complex molecular skeletons like cephalotaxine, highlighting their utility in synthetic organic chemistry (Taniguchi et al., 2005).
7. Pharmaceutical Research
Some derivatives exhibit potential as muscle relaxants with antiinflammatory and analgesic activity. This highlights their application in pharmaceutical research, where their properties can be harnessed for therapeutic uses (Musso et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
N-(3-cyanophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-2-10(13)12-9-5-3-4-8(6-9)7-11/h2-6H,1H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYMCPCNRNNCPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC(=C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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